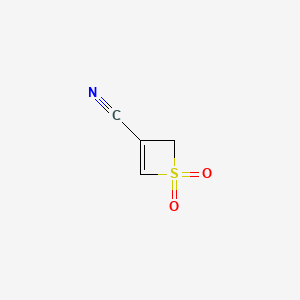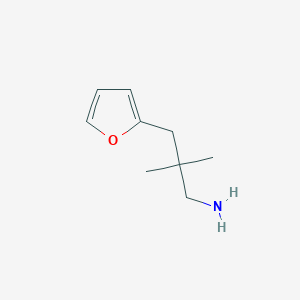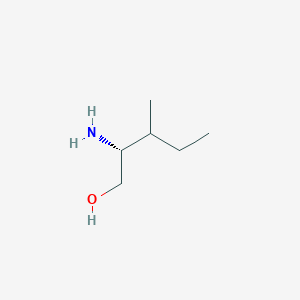
2-(Ethylthio)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylthio)ethanethioamide is an organic compound with the molecular formula C4H9NS2 It is a thioamide derivative, characterized by the presence of both ethylthio and ethanethioamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)ethanethioamide typically involves the reaction of ethylthiol with ethanethioamide under controlled conditions. One common method includes the use of thionyl chloride as a reagent to convert 2-acetamido-2-(ethylthio)acetic acid to its corresponding acid chloride, which is then reacted with ammonia to form the desired thioamide .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylthio)ethanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Ethylthio)ethanethioamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Ethylthio)ethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thioamide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioacetamide: Similar structure but lacks the ethylthio group.
Thioformamide: Contains a formyl group instead of an ethylthio group.
Benzothioamide: Features a benzene ring in place of the ethylthio group.
Uniqueness
2-(Ethylthio)ethanethioamide is unique due to the presence of both ethylthio and ethanethioamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C4H9NS2 |
|---|---|
Molekulargewicht |
135.3 g/mol |
IUPAC-Name |
2-ethylsulfanylethanethioamide |
InChI |
InChI=1S/C4H9NS2/c1-2-7-3-4(5)6/h2-3H2,1H3,(H2,5,6) |
InChI-Schlüssel |
HHIWSYCPKTVLIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)

![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)





![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)




